3-(4-Bromobenzyl)pyrrolidin-3-ol 3-(4-Bromobenzyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18235583
InChI: InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2
SMILES:
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

3-(4-Bromobenzyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC18235583

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromobenzyl)pyrrolidin-3-ol -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 3-[(4-bromophenyl)methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2
Standard InChI Key UILLFWDXFLAGIU-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CC2=CC=C(C=C2)Br)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[(4-bromophenyl)methyl]pyrrolidin-3-ol, reflects its bifunctional structure: a pyrrolidine ring with a hydroxyl group at position 3 and a 4-bromobenzyl substituent. The molecular formula (C₁₁H₁₄BrNO) corresponds to a molecular weight of 256.14 g/mol. Key structural features include:

  • Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding potential.

  • 4-Bromobenzyl group: A bromine atom at the para position of the benzyl moiety enhances electronic effects and steric bulk, influencing reactivity and binding interactions.

  • Hydroxyl group: Provides a polar site for hydrogen bonding, critical for solubility and molecular recognition.

The canonical SMILES representation (C1CNCC1(CC2=CC=C(C=C2)Br)O) and InChIKey (UILLFWDXFLAGIU-UHFFFAOYSA-N) confirm the stereochemical arrangement.

Physicochemical Properties

Predicted properties derived from computational tools and analogous compounds include:

  • LogP: Estimated at ~1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Polar surface area: ~41 Ų, suggesting moderate solubility in aqueous environments .

  • Hydrogen-bonding capacity: One donor (hydroxyl) and two acceptors (hydroxyl and amine), facilitating interactions with biological targets.

Synthesis and Preparation

Challenges and Optimization

  • Regioselectivity: Achieving selective substitution at the 3-position requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Stereochemistry: The hydroxyl group’s configuration (R/S) may influence biological activity, necessitating enantioselective methods such as chiral auxiliaries or asymmetric catalysis .

Research Findings and Current Limitations

Key Studies

  • Synthetic feasibility: Analogous compounds synthesized via C-H activation achieve yields up to 72%, highlighting scalability potential .

  • Biological screening: Limited data exist for 3-(4-bromobenzyl)pyrrolidin-3-ol, but related pyrrolidines show low micromolar activity in kinase and protease assays.

Knowledge Gaps

  • Mechanistic insights: The exact molecular targets and pharmacokinetic profile remain uncharacterized.

  • Toxicity data: No in vivo studies assess safety or off-target effects.

Future Directions

  • Targeted synthesis: Develop enantioselective routes to produce stereoisomers for activity comparison.

  • High-throughput screening: Evaluate the compound against panels of receptors, enzymes, and cancer cell lines.

  • Structure-activity relationship (SAR): Systematically modify the benzyl and hydroxyl groups to optimize potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator